molecular formula C14H18O3 B14151358 4-(4-Methoxyphenyl)-3-(2-methyloxiran-2-yl)butan-2-one CAS No. 89100-05-0

4-(4-Methoxyphenyl)-3-(2-methyloxiran-2-yl)butan-2-one

Cat. No.: B14151358
CAS No.: 89100-05-0
M. Wt: 234.29 g/mol
InChI Key: FVYARSPCDUCEKR-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-3-(2-methyloxiran-2-yl)butan-2-one is an organic compound that belongs to the class of aromatic ketones This compound features a methoxyphenyl group, an oxirane ring, and a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-3-(2-methyloxiran-2-yl)butan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with a suitable epoxide precursor under basic conditions. The reaction typically proceeds through the formation of an intermediate, which is then subjected to further reactions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Catalysts and solvents are often employed to enhance reaction efficiency and control the reaction environment.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-3-(2-methyloxiran-2-yl)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-3-(2-methyloxiran-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-2-butanone: Lacks the oxirane ring but shares the methoxyphenyl and butanone structure.

    4-(4-Hydroxyphenyl)-3-(2-methyloxiran-2-yl)butan-2-one: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

4-(4-Methoxyphenyl)-3-(2-methyloxiran-2-yl)butan-2-one is unique due to the presence of both the methoxyphenyl group and the oxirane ring, which can impart distinct chemical and biological properties

Properties

CAS No.

89100-05-0

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

4-(4-methoxyphenyl)-3-(2-methyloxiran-2-yl)butan-2-one

InChI

InChI=1S/C14H18O3/c1-10(15)13(14(2)9-17-14)8-11-4-6-12(16-3)7-5-11/h4-7,13H,8-9H2,1-3H3

InChI Key

FVYARSPCDUCEKR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=CC=C(C=C1)OC)C2(CO2)C

Origin of Product

United States

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